N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Description
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.46. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Approaches
- Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be applied to the synthesis of related compounds like N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide. This method offers a high-yielding and operationally simple pathway, providing new avenues for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Pharmacological Applications
- Orexin Receptor Antagonists for Sleep Promotion : Research on orexin receptor antagonists, which are structurally similar, indicates their potential in modulating sleep and wakefulness, with implications for treating insomnia and related disorders. This research provides a foundational understanding of how structurally related compounds might influence neurochemical pathways (Dugovic et al., 2009).
Materials Science and Molecular Design
- Promotion of Antiferromagnetic Exchange in Copper Complexes : Studies have shown how structural modifications, like those in oxalamide and related ligands, can significantly influence the magnetic properties of multinuclear copper complexes. This research underscores the potential of this compound in designing materials with specific magnetic properties (Weheabby et al., 2018).
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-16-7-5-6-8-17(16)21-19(24)18(23)20-13-15-9-11-22(12-10-15)14(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZRYKCUSCQQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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